N-(4-methoxyphenyl)pyridin-4-amine
Overview
Description
“N-(4-methoxyphenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 35488-09-6. Its molecular formula is C12H12N2O and it has a molecular weight of 200.24 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is a solid substance. It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Applications in Organometallic Chemistry
N-(4-methoxyphenyl)pyridin-4-amine has been investigated in the realm of organometallic chemistry. For instance, Fischer, Heckl, and Werner (1971) explored the reactions of (methoxyphenylcarbene)pentacarbonylchromium(0) with amines, including pyridine. Their research found that the reaction with pyridine led to the formation of Cr(CO)5 Py and cis-Cr(CO)4 Py2 by cleavage of the metal-carbene bond (Fischer, Heckl, & Werner, 1971).
Photophysical Properties for pH Sensors
Hu, Chen, Wang, Lu, and Wang (2013) synthesized and characterized triphenylamine derivatives functionalized with methoxyphenyl and pyridinyl groups. Their study on the photophysical properties revealed that these compounds, particularly tris(4-(pyridin-4-yl)phenyl) amine, showed pH-dependent absorptions and emissions, indicating potential as pH sensors (Hu et al., 2013).
Structural Analysis
Dhanalakshmi, Ramanjaneyulu, Thennarasu, and Aravindhan (2018) conducted crystal structure and Hirshfeld surface analysis on imidazo[1,2-a]pyridine derivatives, including N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine. This study provided insights into the inclination of methoxyphenyl rings in such compounds and their molecular conformations (Dhanalakshmi et al., 2018).
Applications in Inorganic Chemistry
Wu, Bouwman, Mills, Spek, and Reedijk (2004) explored manganese(II) complexes of 2-aminomethylpyridine-derived ligands with a methoxyalkyl arm. Their research included the syntheses, structures, and magnetism of these complexes, providing valuable insights into the coordination chemistry of such ligands (Wu et al., 2004).
Synthesis and Reactivity Studies
Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Their work shed light on the diverse chemical behavior and potential applications of these compounds in biological contexts (Farouk et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.
Pharmacokinetics
The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBNBZNGNIUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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